N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS: 851099-09-7) is a synthetic compound featuring a spirocyclic diazaspiro[4.5]decane core linked to a substituted phenylacetamide moiety. The compound has been explored in chemical libraries (e.g., ZINC3505527, NCGC00450781-01) but lacks extensive published biological data .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-5-6-13(12(18)9-11)19-14(22)10-21-15(23)17(20-16(21)24)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDACCHYPIYYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₁H₁₆ClN₃O₃
- SMILES Notation : CC1CCC2(CC1)C(=O)N(C(=O)N2)NC(=O)CCl
- InChI Key : WBYRTEWWUGFVLP-UHFFFAOYSA-N
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Weight | 273.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features may exhibit significant anticancer properties. For instance, derivatives of acetamide compounds have been evaluated for their effectiveness against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies suggest that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Cell Proliferation : The compound may inhibit DNA synthesis and cell cycle progression in tumor cells.
Case Study 1: Anticancer Evaluation
A study focused on a series of acetamide derivatives demonstrated that certain modifications could enhance anticancer activity. The evaluation included:
- Cell Lines Used : A549 and C6
- Methods : MTT assays for cell viability, acridine orange/ethidium bromide staining for apoptosis detection.
Results indicated that specific structural modifications led to increased cytotoxicity against these cell lines, suggesting a potential therapeutic role for similar compounds in cancer treatment .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on a related class of compounds to identify functional groups responsible for biological activity. Key findings included:
- Chloro Substitution : The presence of a chloro group at the para position significantly enhanced activity.
- Dioxo Group Influence : The dioxo moiety was critical for maintaining the compound's ability to interact with biological targets.
Table 2: Comparative Biological Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-acetamide | 15 | A549 |
| N-(4-methylphenyl)-acetamide | 30 | A549 |
| N-(2-chloro-4-methylphenyl)-2-(dioxo) | 10 | C6 |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticonvulsant Activity
Recent studies have indicated that compounds similar to N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exhibit promising anticonvulsant properties. For instance, derivatives of N-substituted acetamides have shown significant activity in models of maximal electroshock seizure (MES), with effective doses (ED50) comparable to established anticonvulsants like phenobarbital . The structure-activity relationship (SAR) studies suggest that modifications at the aromatic rings enhance the anticonvulsant efficacy, indicating a potential pathway for developing new therapeutic agents for epilepsy.
1.2 Antimicrobial Properties
Compounds containing the diazaspiro structure have been evaluated for their antimicrobial activity. A study on Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones demonstrated notable antibacterial and antifungal activities . The incorporation of the diazaspiro moiety into acetamide derivatives may enhance their antimicrobial properties, making them candidates for further research in treating infections.
Synthetic Chemistry
2.1 Synthesis of Novel Compounds
The synthesis of this compound involves multi-step reactions that can be optimized for high yields and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to improve efficiency in producing similar compounds . The ability to modify the substituents on the diazaspiro framework allows for the creation of a library of compounds with varied biological activities.
2.2 Structure Elucidation
The structural characterization of this compound can be achieved through techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its three-dimensional conformation and potential interactions with biological targets . Understanding the crystal structure is crucial for rational drug design and predicting pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Compounds sharing the diazaspiro[4.5]decane core but differing in aromatic substituents demonstrate how structural modifications influence properties:
- Impact of Substituents : The chloro and methyl groups in the target compound balance lipophilicity, whereas sulfamoyl derivatives (e.g., ) improve aqueous solubility, critical for pharmacokinetics. Ethyl groups () may hinder target binding due to steric effects.
Variation in Spiro Ring Size and Heteroatoms
Altering the spiro ring size or nitrogen content modulates conformational flexibility and target interactions:
- Nitrogen Content : Triazaspiro compounds () exhibit improved selectivity for targets like DDR1, likely due to additional hydrogen-bonding interactions.
Bioactive Spirocyclic Analogues
- Functional Groups: Methoxy () or benzothiazole () moieties enhance target specificity. Cyano groups () improve synthetic accessibility.
Physicochemical and Conformational Comparisons
Crystallographic studies () of N-substituted acetamides reveal that dihedral angles between aromatic and amide groups influence molecular packing and stability:
Q & A
Q. What are the key synthetic strategies for N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide?
The synthesis typically involves multi-step organic reactions. First, the spirocyclic 1,3-diazaspiro[4.5]decane-2,4-dione core is constructed via cyclization of precursor amines or carbonyl compounds. Subsequent steps introduce the 2-chloro-4-methylphenyl group through nucleophilic substitution or coupling reactions. The final acetamide linkage is formed using carbodiimide-based coupling agents (e.g., EDCI·HCl) with HOBt as an activator, ensuring high yield and purity . Reaction conditions (temperature, solvent polarity) are critical to avoid side products.
Q. Which spectroscopic techniques are essential for confirming structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is used to verify the spirocyclic framework and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural validation .
Q. How do electronic effects of substituents influence the compound’s reactivity?
The 2-chloro-4-methylphenyl group exerts electron-withdrawing effects, increasing the electrophilicity of the acetamide carbonyl. This enhances susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). Computational studies (DFT) can quantify charge distribution, while Hammett plots correlate substituent effects with reaction rates .
Advanced Research Questions
Q. How can crystallographic data resolve conformational variations in this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) reveals torsional angles and hydrogen-bonding networks. For example, dihedral angles between the spirocyclic core and aryl groups may vary (e.g., 44.5°–77.5°), influencing molecular packing and stability. Disordered conformers can be modeled with occupancy refinement .
Q. What methodological approaches address contradictions in biological activity data?
Discrepancies in bioassay results (e.g., IC50 variability) require orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous statistical validation. For instance, anticonvulsant activity in spirodiazepine analogs is tested in murine maximal electroshock (MES) and pentylenetetrazole (PTZ) models to differentiate mechanisms. Dose-response curves and pharmacokinetic profiling (e.g., bioavailability, half-life) further clarify efficacy .
Q. How do structural modifications impact target selectivity in related compounds?
Structure-activity relationship (SAR) studies involve systematic substitution of the chloro-methylphenyl group. For example:
- Electron-withdrawing groups (e.g., -CF3) enhance binding to hydrophobic enzyme pockets.
- Bulkier substituents reduce off-target interactions but may lower solubility. Co-crystallization with target proteins (e.g., mycobacterial lipoamide dehydrogenase) identifies critical hydrogen bonds and π-π stacking interactions .
Methodological Notes
- Crystallography : Use WinGX or Olex2 with SHELX integration for structure solution. Twinning or disorder requires careful refinement .
- SAR Optimization : Employ fragment-based drug design (FBDD) to balance potency and physicochemical properties.
- Data Reproducibility : Validate synthetic protocols with ≥3 independent replicates and report reaction monitoring (TLC/HPLC) details .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
